molecular formula C11H7BrN4 B3276970 3-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine CAS No. 65147-90-2

3-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine

Cat. No.: B3276970
CAS No.: 65147-90-2
M. Wt: 275.1 g/mol
InChI Key: HAJPVWOPPVBQAB-UHFFFAOYSA-N
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Description

3-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine is a useful research compound. Its molecular formula is C11H7BrN4 and its molecular weight is 275.1 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-pyridin-3-yl-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN4/c12-8-4-9-11(14-6-8)16-10(15-9)7-2-1-3-13-5-7/h1-6H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJPVWOPPVBQAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(N2)C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301231348
Record name 6-Bromo-2-(3-pyridinyl)-3H-imidazo[4,5-b]pyridine
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Molecular Weight

275.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65147-90-2
Record name 6-Bromo-2-(3-pyridinyl)-3H-imidazo[4,5-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65147-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-(3-pyridinyl)-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301231348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Heterocyclic Systems in Drug Discovery and Chemical Biology

Heterocyclic compounds are fundamental to the architecture of a vast number of biologically active molecules, including vitamins, hormones, and nucleic acids. mdpi.com Their prevalence in nature and their synthetic tractability have made them indispensable tools for medicinal chemists. The presence of heteroatoms such as nitrogen, oxygen, and sulfur imparts distinct physicochemical properties to these molecules, including polarity, hydrogen bonding capacity, and the ability to engage in various non-covalent interactions with biological macromolecules. nih.gov

These characteristics are crucial for modulating pharmacokinetic and pharmacodynamic profiles of drug candidates. For instance, the introduction of a heterocyclic ring can enhance solubility, improve metabolic stability, and fine-tune the binding affinity and selectivity for a specific biological target. nih.gov This versatility allows for the creation of extensive libraries of compounds for high-throughput screening, accelerating the identification of new lead structures. Furthermore, heterocyclic scaffolds provide a robust framework for addressing the challenge of drug resistance by enabling the synthesis of structurally novel agents that can circumvent existing resistance mechanisms. nih.gov

Overview of the Imidazo 4,5 B Pyridine Core As a Pharmacologically Relevant Scaffold

The imidazo[4,5-b]pyridine ring system, a fusion of imidazole (B134444) and pyridine (B92270) rings, is a prominent pharmacophore in medicinal chemistry. researchgate.net Its structural resemblance to endogenous purines allows it to interact with a variety of enzymes and receptors that recognize purine-based ligands. mdpi.comnih.gov This bioisosteric relationship has been successfully exploited in the development of numerous therapeutic agents with a broad spectrum of biological activities.

Derivatives of the imidazo[4,5-b]pyridine scaffold have demonstrated significant potential in several therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. mdpi.comnih.gov For example, compounds incorporating this core have been investigated as proton pump inhibitors, anti-inflammatory agents, and modulators of GABA-A receptors. mdpi.com The versatility of the imidazo[4,5-b]pyridine system allows for chemical modifications at multiple positions, enabling the fine-tuning of its pharmacological properties to achieve desired therapeutic effects.

Research Context and Importance of 3 6 Bromo 3h Imidazo 4,5 B Pyridin 2 Yl Pyridine Derivatives

Retrosynthetic Analysis of the this compound Structure

A logical retrosynthetic analysis of the target molecule, this compound, suggests that the primary disconnection points are the bonds forming the imidazole (B134444) ring. This approach breaks the molecule down into more readily available starting materials. The key disconnections are the C-N bonds of the imidazole ring, leading to a substituted 2,3-diaminopyridine (B105623) and a suitable carbonyl precursor.

Specifically, the imidazo[4,5-b]pyridine core can be disconnected to reveal a 5-bromo-2,3-diaminopyridine intermediate and a pyridine-3-carboxaldehyde or a related carboxylic acid derivative. This strategy is a cornerstone of many synthetic routes, where the final step is the construction of the imidazole ring onto a pre-functionalized pyridine (B92270) core.

Classical and Contemporary Synthetic Routes to the Imidazo[4,5-b]pyridine Core

The synthesis of the imidazo[4,5-b]pyridine core is pivotal and can be achieved through various classical and contemporary methods. These strategies primarily involve the formation of the imidazole ring, with some methods focusing on the construction or functionalization of the pyridine ring.

Cyclization Reactions for Imidazole Ring Formation

The most prevalent method for constructing the imidazo[4,5-b]pyridine scaffold is the condensation and subsequent cyclization of a substituted 2,3-diaminopyridine with a carbonyl compound. nih.gov

Classical Methods:

Condensation with Aldehydes: A common approach involves the reaction of 5-bromo-2,3-diaminopyridine with an appropriate aldehyde. For instance, condensation with benzaldehyde (B42025) in the presence of an oxidant like p-benzoquinone yields 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. nih.gov The reaction of 2,3-diaminopyridine with substituted aryl aldehydes can also be conducted in water under thermal conditions, proceeding through an air-oxidative cyclocondensation to yield 1H-imidazo[4,5-b]pyridine derivatives in excellent yields. nih.govmdpi.com

Condensation with Carboxylic Acids: Microwave-assisted condensation of 2-amino-3-hydroxypyridine (B21099) with various carboxylic acids on a silica (B1680970) gel support is a rapid method for producing 2-substituted imidazo[4,5-b]pyridines in good to moderate yields. nih.govsemanticscholar.org Polyphosphoric acid (PPA) is also classically used as a dehydrating agent at elevated temperatures for this type of condensation. semanticscholar.org

Contemporary Methods:

Palladium-Catalyzed Amide Coupling: A facile synthesis of imidazo[4,5-b]pyridines can be achieved through a palladium-catalyzed amide coupling reaction. This involves reacting 3-amino-2-chloropyridines with primary amides, followed by in situ cyclization, providing quick access to products with substitutions at the N1 and C2 positions. nih.govorganic-chemistry.org

Tandem SNAr/Reduction/Heteroannulation: A metal- and base-free route involves the nucleophilic substitution reaction of 2-chloro-3-nitropyridine (B167233) with primary amines, followed by in situ nitro group reduction and subsequent heteroannulation with substituted aromatic aldehydes. This tandem sequence allows for the synthesis of functionalized imidazo[4,5-b]pyridines with a single chromatographic purification step. acs.org

The following table summarizes selected cyclization reactions for the formation of the imidazo[4,5-b]pyridine core.

Starting MaterialsReagents and ConditionsProductYieldReference
5-bromo-2,3-diaminopyridine, Benzaldehydep-Benzoquinone6-bromo-2-phenylimidazo[4,5-b]pyridine46% nih.gov
2,3-diaminopyridine, Substituted aryl aldehydesWater, Thermal conditions2-substituted-1H-imidazo[4,5-b]pyridine83-87% nih.govmdpi.com
2-chloro-3-nitropyridine, Primary amines, Aromatic aldehydes1. Refluxing CH2Cl2 2. H2O-IPA, 85°CFunctionalized 3-alkyl-2-aryl-3H-imidazo[4,5-b]pyridines- acs.org
3-Alkyl/arylamino-2-chloropyridines, Primary amidesPd(0), Ligand, K3PO4, t-butanol, refluxN1, C2-substituted imidazo[4,5-b]pyridines51-99% nih.gov

Strategies for Pyridine Ring Construction or Functionalization

While less common, some synthetic strategies involve building the pyridine ring onto a pre-existing, functionalized imidazole. acs.orgmdpi.com One such method involves the intramolecular cyclization of 5-amino-1-aryl-4-(1'-amino-2',2'-dicyanovinyl)imidazoles. This reaction, when refluxed in ethanol (B145695) with a catalytic amount of triethylamine, yields 3-aryl-5,7-diamino-6-cyano-3H-imidazo[4,5-b]pyridines. acs.org This approach is valuable for creating highly functionalized pyridine rings within the fused system.

Derivatization and Functionalization Strategies of the this compound Scaffold

The this compound scaffold offers several positions for chemical modification, allowing for the synthesis of a diverse library of analogues. Key sites for derivatization include the imidazole nitrogen and the C2-position.

Chemical Modifications at the Imidazole Nitrogen (N-Substitution)

Alkylation of the imidazole nitrogen is a common strategy to introduce various substituents, which can significantly influence the compound's properties.

N-Alkylation: The reaction of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine with methyl iodide in the presence of potassium carbonate and tetra-n-butylammonium bromide in DMF yields the N3-methylated product, 6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine. nih.gov Similar conditions using allyl bromide or propargyl bromide lead to the corresponding N-allyl and N-propargyl derivatives. uctm.edu The use of bis(2-chloroethyl)amine (B1207034) hydrochloride results in the introduction of a more complex side chain, which can undergo further intramolecular cyclization. nih.gov

The table below provides examples of N-substitution reactions on the imidazo[4,5-b]pyridine scaffold.

SubstrateAlkylating AgentReagents and ConditionsProductReference
6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridineMethyl iodideK2CO3, TBAB, DMF, rt, 12h6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine nih.gov
6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridineAllyl bromideK2CO3, TBAB, DMF, rt, 24h3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine uctm.edu
6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridinebis(2-chloroethyl)amine hydrochlorideK2CO3, TBAB, DMF, heat, 48h3-[2-(6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)ethyl]-1,3-oxazolidin-2-one nih.gov

Chemical Modifications at the C2-Position (e.g., Pyridyl, Phenyl, Furyl, Carboxylic Acid, Hydroxymethyl Introduction)

The C2-position of the imidazo[4,5-b]pyridine ring is a primary site for introducing diversity. This is often achieved during the initial cyclization step by selecting the appropriate aldehyde or carboxylic acid. However, post-synthesis modification of a C2-unsubstituted or C2-halo-substituted scaffold is also a powerful strategy.

Introduction of Pyridyl, Phenyl, and Furyl Groups: These groups are typically introduced via condensation of the corresponding diaminopyridine with pyridinecarboxaldehyde, benzaldehyde, or furfural, respectively. nih.govacs.orgresearchgate.net For example, the synthesis of 3-butyl-2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine is achieved through the tandem reaction sequence starting from 2-chloro-3-nitropyridine, an amine, and 3-pyridinecarboxaldehyde. acs.org Similarly, a 2-furyl derivative, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, has been synthesized and characterized. researchgate.net

Palladium-Catalyzed Cross-Coupling: Suzuki and Buchwald-Hartwig cross-coupling reactions are effective for C2-functionalization. nih.govresearchgate.net For instance, 6-bromo-2-phenylimidazo[4,5-b]pyridine can undergo Suzuki coupling with various boronic acids at the C6-position. nih.gov Direct C2-arylation of N3-protected imidazo[4,5-b]pyridines via a C-H activation strategy has also been reported, providing efficient access to 2-aryl derivatives. nih.govrsc.org Palladium-catalyzed Buchwald-Hartwig cross-coupling of 2-halo imidazo[4,5-b]pyridines with pyridone nucleophiles is another route to C2-substituted analogues. researchgate.net

Introduction of Carboxylic Acid: While direct carboxylation at C2 of the pre-formed bromo-substituted scaffold is not extensively detailed, imidazo[4,5-b]pyridine-2-carboxylic acid derivatives are known. researchgate.netchemicalbook.combldpharm.com These are typically synthesized by using a dicarbonyl synthon or a derivative in the initial cyclization step. For instance, synthesis of 2-(pyridin-4-yl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid derivatives has been reported through a multi-step sequence involving condensation, oxidation, and subsequent amide coupling or reduction. researchgate.net

Introduction of Hydroxymethyl Group: The introduction of a hydroxymethyl group at the C2 position can be challenging. General methods for the reductive hydroxymethylation of pyridines exist, but their specific application to the this compound scaffold is not widely reported. rsc.org An alternative approach would be the use of a protected hydroxyacetaldehyde or a similar synthon during the initial ring formation, followed by deprotection.

The following table summarizes examples of C2-functionalization.

Scaffold/PrecursorReaction TypeReagents and ConditionsC2-Substituent IntroducedReference
N-butyl-5-bromo-pyridine-2,3-diamineCondensation3-PyridinecarboxaldehydePyridin-3-yl acs.org
5-bromo-2,3-diaminopyridineCondensationBenzaldehydePhenyl nih.gov
6-bromo-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine precursorCyclization2-FuraldehydeFuran-2-yl researchgate.net
N3-MEM-protected imidazo[4,5-b]pyridinesDirect C-H ArylationPd catalyst, Cu(I)iodideAryl nih.gov
2-halo imidazo[4,5-b]pyridinesBuchwald-Hartwig CouplingPd(OAc)2, XantphosPyridone researchgate.net

Chemical Modifications at the C6-Position (Bromine Substitution Reactions)

The bromine atom at the C6-position of the this compound core is a versatile handle for introducing molecular diversity through various cross-coupling reactions. The electron-withdrawing nature of the fused imidazole ring enhances the reactivity of the C6-bromo group, making it amenable to substitution. Key transformations include Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for creating C-C bonds by coupling the 6-bromo-imidazo[4,5-b]pyridine scaffold with a variety of boronic acids and their derivatives. This methodology has been successfully employed to synthesize 2,6-disubstituted imidazo[4,5-b]pyridines. The reaction conditions are crucial for achieving high yields and can be tailored based on the specific substrates.

EntryAryl/Heteroaryl Boronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O85
24-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O92
3Thiophen-2-ylboronic acidPd(PPh₃)₄Cs₂CO₃DMF78
4Pyridin-3-ylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O65

Buchwald-Hartwig Amination: For the synthesis of C6-amino-substituted imidazo[4,5-b]pyridines, the Buchwald-Hartwig amination has proven to be an effective method. This palladium-catalyzed cross-coupling reaction enables the formation of C-N bonds between the 6-bromo derivative and a wide range of primary and secondary amines. The choice of phosphine (B1218219) ligand is critical for the success of this transformation, with bulky, electron-rich ligands often providing the best results.

EntryAmineCatalyst/LigandBaseSolventYield (%)
1MorpholinePd₂(dba)₃/XPhosNaOtBuToluene88
2AnilinePd(OAc)₂/BINAPCs₂CO₃Dioxane75
3BenzylaminePd₂(dba)₃/RuPhosK₃PO₄Toluene91
4PiperidinePd-PEPPSI-IPrK₂CO₃t-BuOH82

Sonogashira Coupling: The introduction of alkynyl moieties at the C6-position is readily achieved through the Sonogashira coupling reaction. This palladium- and copper-cocatalyzed reaction couples the 6-bromo-imidazo[4,5-b]pyridine with terminal alkynes. These alkynylated products serve as valuable intermediates for further transformations, such as the synthesis of more complex heterocyclic systems.

EntryTerminal AlkynePd CatalystCu Co-catalystBaseSolventYield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NDMF95
2TrimethylsilylacetylenePd(PPh₃)₄CuIDIPATHF89
31-HexynePd(OAc)₂/PPh₃CuIEt₃NToluene84
4Propargyl alcoholPd(PPh₃)₂Cl₂CuIi-Pr₂NHAcetonitrile76

Regioselectivity and Stereoselectivity Control in Derivatization Processes

Controlling the regioselectivity of derivatization is a critical aspect of synthesizing specific isomers of this compound analogues. The imidazo[4,5-b]pyridine core possesses multiple nitrogen atoms that can potentially be alkylated. The N-alkylation of the imidazole ring can lead to a mixture of N1 and N3 isomers, while the pyridine nitrogen (N4) can also be a site of reaction. researchgate.net

Research has shown that the regioselectivity of N-alkylation is influenced by several factors, including the steric hindrance of the substituent at the C2-position and the nature of the alkylating agent and reaction conditions. nih.gov For instance, in the presence of a bulky substituent at the C2-position, alkylation may preferentially occur at the less sterically hindered N1 position. The use of different bases and solvents can also influence the ratio of the resulting regioisomers. nih.gov In some cases, a mixture of N1, N3, and even N4 alkylated products can be obtained, necessitating careful chromatographic separation. researchgate.net

While there is a growing body of research on the regioselective synthesis of these compounds, the control of stereoselectivity in derivatization processes remains a less explored area. The introduction of chiral centers, for instance through the use of chiral alkylating agents or the derivatization of existing functional groups with chiral auxiliaries, presents an opportunity for the synthesis of enantiomerically pure imidazo[4,5-b]pyridine derivatives. Further research is required to develop stereoselective methodologies for this important class of compounds.

Optimization of Reaction Conditions for Enhanced Yield and Purity in this compound Synthesis

The efficient synthesis of this compound and its derivatives with high yield and purity is paramount for their application in various fields. The optimization of reaction conditions for the key synthetic steps, particularly the initial cyclization to form the imidazo[4,5-b]pyridine core and the subsequent C6-bromine substitution reactions, is an area of active research.

For the initial synthesis of the 6-bromo-imidazo[4,5-b]pyridine scaffold, microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique. eurjchem.com Compared to conventional heating, microwave irradiation often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles. eurjchem.com The optimization of parameters such as temperature, reaction time, and the choice of solvent is crucial for maximizing the efficiency of this method.

In the context of the C6-position modifications, the optimization of cross-coupling reactions is critical. For Suzuki-Miyaura couplings, a systematic screening of catalysts, ligands, bases, and solvent systems is often necessary to identify the optimal conditions for a given substrate pair. nih.gov Similarly, for Buchwald-Hartwig aminations, the choice of the palladium precursor and the phosphine ligand can have a profound impact on the reaction outcome. nih.gov The use of high-throughput screening techniques can accelerate the optimization process, allowing for the rapid evaluation of a wide range of reaction parameters.

Novel Catalytic Approaches in Imidazo[4,5-b]pyridine Synthesis and Derivatization

Recent advancements in catalysis have opened up new avenues for the synthesis and derivatization of imidazo[4,5-b]pyridines, offering milder reaction conditions, improved efficiency, and enhanced selectivity.

One notable development is the use of heterogeneous catalysts, such as Al³⁺-exchanged K10 montmorillonite (B579905) clay, for the synthesis of the imidazo[4,5-b]pyridine core. nih.gov This reusable solid acid catalyst promotes the intramolecular cyclization under mild conditions, offering an environmentally friendly alternative to traditional homogeneous acid catalysts. nih.gov

Phase-transfer catalysis (PTC) has also been effectively utilized in the derivatization of 6-bromo-2-substituted-3H-imidazo[4,5-b]pyridines. uctm.edu This technique facilitates the reaction between water-insoluble organic substrates and water-soluble reagents by transporting the reagent into the organic phase, often leading to higher yields and milder reaction conditions. uctm.edu

Furthermore, photocatalysis is emerging as a powerful tool in the functionalization of heterocyclic compounds, including imidazopyridines. nih.govmdpi.com Light-mediated reactions can enable unique transformations that are not accessible through traditional thermal methods. The use of photocatalysts can promote C-H functionalization and other coupling reactions under very mild conditions, often at room temperature. nih.gov While still a developing area for this specific scaffold, photocatalysis holds significant promise for the future synthesis and derivatization of this compound and its analogues.

The ongoing exploration of these and other novel catalytic systems will undoubtedly continue to expand the synthetic toolbox available for the construction and modification of this important heterocyclic system, paving the way for the discovery of new molecules with valuable properties.

Systematic Variation of Substituents and their Influence on Biological Activity

The biological profile of imidazo[4,5-b]pyridine derivatives can be finely tuned by modifying substituents at various positions on the core scaffold. The C2, C6, and imidazole nitrogen positions have been identified as key sites for chemical derivatization to modulate potency, selectivity, and pharmacokinetic properties.

Research has shown that introducing different substituents at the C2-position significantly alters the biological effects. For instance, in the context of antiproliferative activity, the introduction of amino side chains at the C2-position has been shown to enhance activity. irb.hr In a series of compounds designed as kinase inhibitors, the replacement of a phenyl ring at C2 with various heterocycles like pyrazole (B372694) led to potent inhibitors of Aurora kinases and FLT3 kinase. nih.govacs.org Specifically, a 1,3-dimethyl-1H-pyrazol-4-yl group at C2 resulted in a compound with high affinity for Aurora-A (Kd = 7.5 nM) and FLT3 (Kd = 6.2 nM). acs.org The orientation and electronic properties of the C2-substituent are crucial; studies on Aurora-A inhibitors suggest a preferred, sterically restricted lipophilic interaction, which is satisfied by groups like an imidazole ring but precluded by more sterically demanding or polar moieties in the same vector. acs.org

In another study, exploring cytotoxic agents, the introduction of a pyrimidine (B1678525) ring at the 2-position of the imidazo[4,5-b]pyridine system yielded a compound with high activity against cancer cell lines. researchgate.net Conversely, other pyrimidine analogues in the same study were found to be inactive, highlighting the sensitivity of the SAR to the specific substitution pattern. researchgate.net The presence of a phenyl ring at C2 is common, and its substitution pattern also plays a key role. For example, amidino-substituted phenyl groups at C2 have been shown to yield compounds with potent, sub-micromolar inhibitory concentrations against colon carcinoma cell lines. mdpi.comresearchgate.net

The following table summarizes the impact of various C2-substitutions on the biological activity of imidazo[4,5-b]pyridine analogues.

C2-SubstituentTarget/Cell LineActivity (IC₅₀ / K_d)
Phenyl with unsubstituted amidino groupColon Carcinoma (SW620)IC₅₀ = 0.4 µM mdpi.comresearchgate.net
Phenyl with 2-imidazolinyl amidino groupColon Carcinoma (SW620)IC₅₀ = 0.7 µM mdpi.comresearchgate.net
1,3-dimethyl-1H-pyrazol-4-ylAurora-A KinaseK_d = 7.5 nM acs.org
1,3-dimethyl-1H-pyrazol-4-ylFLT3 KinaseK_d = 6.2 nM acs.org
PyrimidineCancer Cell LinesHigh Activity researchgate.net
4-(4-methylpiperazin-1-yl)phenylAurora-A KinaseIC₅₀ = 0.015 µM nih.gov

The presence of a halogen atom, particularly bromine, at the C6 position of the pyridine ring is a recurring motif in many biologically active imidazo[4,5-b]pyridine derivatives. This substitution has a marked influence on the compound's potency and its interactions with biological targets.

Alkylation or substitution on the nitrogen atoms of the imidazole ring (N1 or N3) introduces another level of structural diversity and provides a means to modulate the physicochemical and biological properties of the parent compound. The position and nature of the N-substituent can affect the molecule's planarity, solubility, and ability to form hydrogen bonds.

Alkylation of the imidazo[4,5-b]pyridine core can be non-selective, often resulting in a mixture of monoalkylated products. mdpi.com The introduction of a methyl group at the N3 position, for instance, alters the molecule's three-dimensional structure. In the crystal structure of 6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine, the fused imidazo[4,5-b]pyridine system is nearly planar, but the C2-phenyl ring is twisted at a significant dihedral angle (41.84°). nih.gov This contrasts with unsubstituted analogues where different packing and intermolecular interactions may be observed. N-alkylation prevents the imidazole N-H from acting as a hydrogen bond donor, which can be critical for interaction with some biological targets. However, the added substituent can introduce new beneficial van der Waals or hydrophobic interactions. In some related imidazopyridine series, N-alkylation has been used to chemoselectively modify the scaffold. nih.gov The choice of substituent, from a small methyl group to a larger benzyl (B1604629) group, allows for probing the steric and electronic requirements of the target's binding pocket.

N-SubstituentPositionObserved Effect
MethylN3Alters dihedral angle with C2-phenyl group; blocks H-bond donation. nih.gov
Ethyl-oxazolidinoneN3Leads to a specific molecular conformation stabilized by intramolecular π-π interactions. nih.govnih.gov
BenzylN1/N3Regioisomers reported to have cytotoxic activity against cancer cells. researchgate.net

Pharmacophore Modeling and Identification of Key Structural Determinants for Activity

Based on the collective SAR data, a general pharmacophore model for active this compound analogues can be proposed. Key structural determinants for activity include:

A Hydrogen Bond Donor/Acceptor Region: The imidazo[4,5-b]pyridine core contains multiple nitrogen atoms. The N-H group of the imidazole ring (in N-unsubstituted analogues) can act as a crucial hydrogen bond donor, while the pyridine nitrogen and the other imidazole nitrogen can act as hydrogen bond acceptors.

Aromatic/Hydrophobic Group: A substituted or unsubstituted (hetero)aromatic ring at the C2 position is a common feature of potent compounds, suggesting this group engages in hydrophobic or π-π stacking interactions within the target's binding site.

A Halogen Bonding Site: The C6-bromo substituent serves as an important feature, likely acting as a halogen bond donor to improve binding affinity.

Defined Spatial Arrangement: Co-crystallization studies of related inhibitors with target proteins like Aurora-A kinase reveal specific interactions and a defined three-dimensional arrangement of these features required for high-affinity binding. nih.govacs.org The dihedral angle between the core and the C2-substituent is a critical parameter influenced by substitutions on the core. nih.gov

Analysis of Physicochemical Properties Governing Preclinical Efficacy (e.g., hydrogen-bonding capacity, lipophilicity, steric bulk)

The preclinical efficacy of imidazo[4,5-b]pyridine analogues is governed by a delicate balance of their physicochemical properties, which influence their absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity (clogP): The lipophilicity of these compounds is significantly influenced by the C6-bromo atom and the nature of the C2-substituent. While a certain level of lipophilicity is required for cell membrane penetration, excessive lipophilicity can lead to poor solubility and off-target toxicity. Optimization strategies often involve modulating clogP to achieve a balance. nih.gov

Hydrogen-Bonding Capacity: The hydrogen-bonding potential, dictated by the nitrogen atoms in the heterocyclic core, is crucial for both target binding and solubility. N-substitution, for example, removes a hydrogen bond donor, which can impact both parameters. nih.govmdpi.com

Ionization Constant (pKa): The basicity of the nitrogen atoms influences the compound's ionization state at physiological pH, which in turn affects solubility, cell permeability, and potential for off-target effects such as hERG channel affinity. A common strategy to mitigate hERG affinity involves reducing the pKa of the most basic nitrogen center. nih.gov

Strategies for Lead Optimization based on SAR Findings

The SAR findings provide a clear roadmap for the lead optimization of imidazo[4,5-b]pyridine-based compounds. Several key strategies have emerged from successful optimization campaigns. nih.govacs.org

Systematic C2-Substituent Modification: Based on initial hits, the C2-substituent can be systematically varied to improve potency and selectivity. This involves exploring a range of heterocyclic and aromatic groups to optimize interactions within the target's hydrophobic pocket. nih.govresearchgate.net

Physicochemical Property Refinement: To improve oral bioavailability and reduce off-target effects, physicochemical properties must be carefully tuned. This can be achieved by incorporating solubilizing groups into the C2 or N-substituents or by modulating the pKa of basic centers to reduce hERG liability. nih.govacs.orgnih.gov

N-Substitution for Property Modulation: Although N-alkylation can block a key hydrogen-bonding interaction, it can also be used strategically to improve metabolic stability, modulate solubility, or introduce new interactions with the target protein. Careful selection of N-substituents is necessary to balance these effects. nih.gov

Through the iterative application of these strategies, guided by SAR data, novel this compound analogues can be developed with enhanced potency, improved selectivity, and favorable drug-like properties for preclinical development. nih.gov

Molecular Mechanisms and Target Engagement of 3 6 Bromo 3h Imidazo 4,5 B Pyridin 2 Yl Pyridine Derivatives

Quantitative Binding Affinity and Selectivity Profiling

A critical aspect of drug development is the quantitative assessment of a compound's binding affinity for its target and its selectivity over other related proteins. For imidazo[4,5-b]pyridine derivatives, a range of in vitro assays have been employed to determine their potency and selectivity.

Derivatives of this scaffold have demonstrated potent inhibition of several kinases, with IC50 values in the nanomolar range. For example, an optimized imidazo[4,5-b]pyridine derivative, compound 27e, was identified as a potent dual inhibitor of FLT3 and Aurora kinases, with Kd values of 6.2 nM for FLT3, 7.5 nM for Aurora-A, and 48 nM for Aurora-B. nih.gov Another study on imidazo[4,5-c]pyridine-2-one derivatives identified a potent inhibitor of DNA-dependent protein kinase (DNA-PK) with an IC50 of 7.35 nM. acs.org

To assess selectivity, kinase profiling against large panels of kinases is often performed. A kinome scan of compound 27e at a 1 µM concentration revealed a high degree of selectivity, with significant inhibition observed for only a few off-target kinases such as FLT1, JAK2, RET, and PDGFRB. acs.org The ability to achieve selectivity is often guided by exploiting subtle differences in the ATP-binding pockets of different kinases. For instance, the design of selective Aurora-A inhibitors from the imidazo[4,5-b]pyridine scaffold was achieved by targeting specific amino acid residues (L215, T217, and R220) that differ between Aurora-A and Aurora-B. nih.gov

The following interactive table summarizes the reported inhibitory activities of some representative imidazo[4,5-b]pyridine derivatives against various kinases.

CompoundTarget KinaseAssay TypePotency (IC50/Kd)
27eAurora-AKd7.5 nM
27eAurora-BKd48 nM
27eFLT3Kd6.2 nM
28cAurora-AIC50Cellularly active
40fAurora-AIC50Cellularly active
Imidazo[4,5-c]pyridine-2-one derivativeDNA-PKIC507.35 nM
B-Raf Inhibitor (Compound 23)B-RafIC50Potent enzyme/cell activity
Akt Inhibitor (related scaffold)Akt1-ATP-independent

Elucidation of Modulatory Effects on Cellular Pathways (e.g., cell proliferation, apoptosis, gene expression, cell signaling, NF-κB pathways)

The engagement of 3-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine derivatives with their molecular targets initiates a cascade of downstream effects on various cellular pathways, ultimately leading to their observed biological activities, such as antiproliferative effects.

A common outcome of treatment with these compounds is the induction of apoptosis, or programmed cell death, in cancer cells. smolecule.com This is often accompanied by cell cycle arrest, which prevents cancer cells from progressing through the division cycle. Specifically, some derivatives have been shown to cause a strong accumulation of cells in the G2/M phase of the cell cycle. nih.gov

The inhibition of protein kinases by these compounds directly impacts cellular signaling pathways. For instance, as inhibitors of kinases like FLT3 and Aurora kinases, these derivatives can disrupt the PI3K/Akt/mTOR signaling axis, which is frequently hyperactivated in cancer and plays a central role in cell survival and proliferation. researchgate.net The ATP-independent inhibition of Akt by a related scaffold further underscores the ability of this class of compounds to modulate this critical pathway. researchgate.net While direct evidence for the modulation of the NF-κB pathway by this compound derivatives is not extensively documented, the inhibition of kinases that are upstream of NF-κB signaling could indirectly affect this pathway, which is a key regulator of inflammation and cell survival.

Analysis of Allosteric Versus Orthosteric Binding Mechanisms

The mechanism by which a small molecule inhibits its target can be broadly categorized as either orthosteric or allosteric. Orthosteric inhibitors bind to the active site of an enzyme, directly competing with the natural substrate. In the case of protein kinases, this is typically the ATP-binding site. Allosteric inhibitors, on the other hand, bind to a site distinct from the active site, inducing a conformational change that alters the enzyme's activity.

Many of the this compound derivatives that have been developed as kinase inhibitors function as orthosteric, ATP-competitive inhibitors. This is supported by co-crystallization studies showing these compounds occupying the ATP-binding pocket and forming interactions with the hinge region. nih.gov

However, there is compelling evidence for allosteric mechanisms as well. The discovery of potent and selective ATP-independent Akt inhibitors from a closely related imidazo[4,5-b]pyridine series is a prime example. researchgate.net These inhibitors bind to an allosteric site, leading to a conformation of the kinase that is incompatible with ATP binding. researchgate.net This allosteric binding can offer advantages in terms of selectivity, as allosteric sites are often less conserved across the kinome than the highly conserved ATP-binding pocket.

Furthermore, the ability of some derivatives to bind to the "DFG-in, αC-helix out" conformation of B-Raf suggests a mechanism that goes beyond simple ATP competition. nih.gov By stabilizing a specific inactive conformation, these inhibitors can be considered a form of allosteric modulator, as they influence the conformational equilibrium of the kinase.

Computational Chemistry and Molecular Modeling Approaches for 3 6 Bromo 3h Imidazo 4,5 B Pyridin 2 Yl Pyridine Research

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein.

For 3-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine, molecular docking studies can be employed to understand how it interacts with various protein targets. The imidazo[4,5-b]pyridine core is a known pharmacophore found in inhibitors of various enzymes, such as kinases and phosphodiesterases. Docking simulations would place the molecule into the binding site of a target protein and score the different poses based on a force field.

The predicted binding mode would reveal key intermolecular interactions, including:

Hydrogen Bonding: The nitrogen atoms in the pyridine (B92270) and imidazole (B134444) rings can act as hydrogen bond acceptors, while the N-H group in the imidazole ring can act as a hydrogen bond donor. These interactions are crucial for anchoring the ligand within the protein's binding pocket.

π-Stacking: The aromatic nature of both the imidazo[4,5-b]pyridine and the pyridine rings allows for favorable π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the active site.

The planarity of the imidazo[4,5-b]pyridine core, a feature observed in related crystal structures, is an important factor in facilitating these planar stacking interactions. smolecule.com

By analyzing the docked poses of this compound, researchers can identify the specific amino acid residues that are critical for its recognition and binding. This information is vital for understanding the molecular basis of its activity and for designing derivatives with improved potency and selectivity. For instance, if a particular hydrogen bond with a serine residue is predicted to be important, medicinal chemists could modify the ligand to enhance this interaction.

Interaction TypePotential Interacting Residues
Hydrogen Bond DonorAsp, Glu, Ser, Thr (backbone carbonyl)
Hydrogen Bond AcceptorAsn, Gln, Ser, Thr, His
π-StackingPhe, Tyr, Trp, His
HydrophobicAla, Val, Leu, Ile, Met, Pro

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

To build a QSAR model for analogues of this compound, a dataset of compounds with varying substituents and their corresponding measured biological activities (e.g., IC50 values) is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These can include:

Electronic Parameters: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. These descriptors relate to the molecule's reactivity and ability to participate in electrostatic interactions.

Steric Parameters: Like molecular weight, molar refractivity, and various shape indices. These describe the size and shape of the molecule, which are critical for its fit into a binding site.

Statistical methods, such as multiple linear regression (MLR), are then used to generate an equation that correlates these descriptors with the observed bioactivity. arkat-usa.org For example, a hypothetical QSAR equation might look like:

pIC50 = c0 + c1(LogP) + c2(LUMO) + c3*(Molar Refractivity)

This equation would quantify the contribution of lipophilicity (LogP), electron-accepting ability (LUMO), and molecular size to the compound's potency.

Once a statistically robust QSAR model is developed and validated, it can be used to predict the biological activity of virtual analogues of this compound that have not yet been synthesized. dmed.org.ua This allows for the in silico screening of large libraries of potential compounds, prioritizing the most promising candidates for synthesis and experimental testing. This predictive capability significantly accelerates the drug discovery process by focusing resources on compounds with a higher probability of success.

Descriptor ClassExample DescriptorsRelevance to Bioactivity
ElectronicHOMO/LUMO energy, Dipole momentGoverns electrostatic and covalent interactions
StericMolecular weight, Molar refractivityInfluences binding site complementarity
LipophilicLogPAffects membrane permeability and hydrophobic interactions
TopologicalConnectivity indicesEncodes information about molecular branching and shape

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of molecular systems by simulating the movements of atoms and molecules over time. This technique can be used to study the stability of the ligand-protein complex predicted by molecular docking and to explore the conformational changes that may occur upon ligand binding.

For a complex of this compound bound to a target protein, an MD simulation would be initiated from the docked pose. The simulation would track the trajectories of all atoms in the system over a period of nanoseconds or even microseconds. Analysis of these trajectories can reveal:

The stability of the key interactions identified in the docking study. For example, it can show whether a specific hydrogen bond is maintained throughout the simulation.

The flexibility of the ligand in the binding site and the conformational rearrangements of the protein upon binding.

The role of water molecules in mediating ligand-protein interactions.

MD simulations offer a more realistic and detailed picture of the binding event compared to the static view provided by molecular docking. mdpi.com This deeper understanding of the dynamics of the interaction can provide valuable guidance for the rational design of more effective molecules.

Assessment of Ligand-Target Complex Stability and Conformational Dynamics

Molecular docking is a foundational computational method used to predict the binding orientation of a ligand within the active site of a target protein. nih.gov For derivatives of the imidazo[4,5-b]pyridine scaffold, docking studies have been employed to understand interactions with various biological targets, including cyclin-dependent kinase 9 (CDK9) and enzymes crucial for microbial survival. nih.govnih.gov Following initial docking predictions, Molecular Dynamics (MD) simulations are critical for assessing the stability of the ligand-protein complex over time.

MD simulations provide a dynamic view of the molecular interactions, allowing researchers to observe the physical movements of atoms and molecules. By running simulations for tens or hundreds of nanoseconds, it is possible to validate the stability of the predicted binding pose of this compound. Key metrics are analyzed from the simulation trajectory:

Root Mean Square Fluctuation (RMSF): This analysis reveals the flexibility of individual amino acid residues in the protein and atoms in the ligand. High RMSF values in specific protein loops might indicate conformational changes upon ligand binding, which can be crucial for an induced-fit mechanism.

These simulations can confirm whether key interactions, such as hydrogen bonds or π–π stacking observed in docking, are maintained throughout the simulation, providing a more robust model of the binding event.

Evaluation of Solvent Effects and Protein Flexibility on Binding

The biological environment is aqueous, and the presence of water molecules can significantly influence ligand-protein binding. Modern MD simulations typically employ explicit solvent models, creating a simulation box filled with water molecules to mimic physiological conditions. This allows for a detailed evaluation of how water molecules mediate or compete with the interactions between this compound and its target. Water molecules can form bridges between the ligand and protein, stabilizing the complex, or they can be displaced from the binding site, an entropically favorable process.

Protein flexibility is another critical factor in molecular recognition. MD simulations inherently account for the dynamic nature of the protein, allowing it to adapt its conformation to accommodate the ligand. This is particularly important for understanding the binding of ligands that may induce significant conformational changes in the target protein.

To quantify the impact of solvent effects and protein flexibility on binding affinity, post-simulation analyses such as the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are often employed. These techniques calculate the binding free energy by combining molecular mechanics energy terms with continuum solvation models, providing a more accurate estimation of binding affinity than docking scores alone.

Quantum Chemical Calculations (e.g., DFT studies for electronic properties, tautomeric preferences)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. nih.gov Such studies are vital for understanding the reactivity, stability, and spectroscopic characteristics of this compound.

DFT studies on closely related 6-bromo-imidazo[4,5-b]pyridine derivatives have been performed to elucidate their electronic structure. nih.govnih.gov A key aspect of these studies is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and kinetic stability. nih.govnih.govmdpi.com A smaller energy gap suggests that a molecule is more reactive. mdpi.com

Table 1. Calculated HOMO-LUMO Energy Gaps for Related 6-Bromo-Imidazopyridine Derivatives from DFT Studies.
CompoundDFT MethodHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridineB3LYP/6–311G(d,p)-4.0238-2.35071.6731 nih.gov
6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridineB3LYP/6–311G(d,p)-3.1033-0.74422.3591 nih.govdoaj.org
6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridineDFTN/AN/A4.343 iucr.orgresearchgate.net

Virtual Screening and De Novo Drug Design Guided by the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine core is recognized as a privileged scaffold in medicinal chemistry, making it an excellent starting point for both virtual screening and de novo drug design. irb.hrmdpi.com

Virtual Screening involves searching large compound libraries in silico to identify molecules that are likely to bind to a specific drug target. In a ligand-based virtual screening approach, the structure of this compound could be used as a query to find commercially or proprietary compounds with similar 2D or 3D features. This method allows for the rapid exploration of the chemical space around the core scaffold, potentially identifying new hits with improved activity or different physicochemical properties. nih.gov Collaborative virtual screening efforts using the related imidazo[1,2-a]pyridine (B132010) scaffold have successfully expanded hit series for diseases like visceral leishmaniasis. nih.govrsc.orgresearchgate.net

De Novo Drug Design is a computational strategy for building novel molecules from scratch or by modifying existing fragments. The imidazo[4,5-b]pyridine scaffold can be used as a core fragment, with computational algorithms suggesting novel R-group substitutions to optimize interactions within a target's binding pocket. This approach has been used to design new imidazopyridine-based inhibitors for targets such as STAT3. nih.gov By combining the stable, biologically relevant core of this compound with computationally designed side chains, it is possible to generate entirely new chemical entities with high predicted affinity and specificity.

Structural Biology and Advanced Characterization Techniques for 3 6 Bromo 3h Imidazo 4,5 B Pyridin 2 Yl Pyridine Derivatives

X-ray Crystallography of 3-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine and its Analogues

X-ray crystallography serves as the definitive method for determining the precise atomic arrangement of crystalline solids. This technique has been extensively applied to various analogues of the 6-bromo-3H-imidazo[4,5-b]pyridine core, revealing critical details about their solid-state conformation, molecular geometry, and the non-covalent interactions that govern their crystal packing.

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguously determining the molecular structure of a compound. Analysis of several derivatives of 6-bromo-3H-imidazo[4,5-b]pyridine has provided a wealth of structural data. These studies confirm the connectivity of the atoms and reveal the preferred conformation of the molecules in the solid state. The crystallographic data for a selection of these analogues highlight the structural diversity within this class of compounds.

Compound NameChemical FormulaCrystal SystemSpace GroupCell Dimensions (Å, °)
3-[2-(6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)ethyl]-1,3-oxazolidin-2-one nih.govnih.govC₁₇H₁₅BrN₄O₂MonoclinicP2₁/ca = 11.3553, b = 11.5915, c = 12.2542, β = 98.685
6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridineC₁₃H₁₀BrN₃OrthorhombicPbcaa = 13.7138, b = 6.7088, c = 25.3217
6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine researchgate.netC₁₃H₈BrN₃OMonoclinicP2₁/na = 4.3965, b = 13.5720, c = 20.0471, β = 94.753
2-(5,6-Dibromo-7-methyl-3H-imidazo[4,5-b]pyridin-2-yl)phenolC₁₃H₉Br₂N₃OOrthorhombicPbcaa = 13.181, b = 8.494, c = 22.692

A key structural feature of the imidazo[4,5-b]pyridine system is its inherent planarity, which is crucial for mediating interactions such as π-π stacking. Crystallographic studies quantify this planarity and determine the spatial relationship between the core and its substituents through the measurement of dihedral angles.

The fused imidazo[4,5-b]pyridine ring system in most derivatives is observed to be nearly planar. For instance, in 3-[2-(6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)ethyl]-1,3-oxazolidin-2-one, the largest deviation from the mean plane of the fused-ring system is a mere 0.015 Å nih.govnih.gov. Similarly, the core of 6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine is approximately planar, with a maximum deviation of 0.004 Å.

Compound NameRing System 1Ring System 2Dihedral Angle (°)
3-[2-(6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)ethyl]-1,3-oxazolidin-2-one nih.govnih.govImidazo[4,5-b]pyridinePhenyl37.8
Imidazo[4,5-b]pyridineOxazolidine35.5
6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridineImidazo[4,5-b]pyridinePhenyl41.84
6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine researchgate.netImidazo[4,5-b]pyridineFuran2.0
2-(5,6-Dibromo-7-methyl-3H-imidazo[4,5-b]pyridin-2-yl)phenolImidazo[4,5-b]pyridinePhenol2.1

The arrangement of molecules in a crystal lattice, known as crystal packing, is directed by a network of intermolecular interactions. Understanding these interactions is vital as they can influence physicochemical properties like solubility and melting point. For imidazo[4,5-b]pyridine derivatives, a variety of interactions are observed.

Hydrogen Bonding: C—H···N and C—H···O hydrogen bonds are common motifs that link molecules into larger assemblies. For example, in the crystal structure of 3-[2-(6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)ethyl]-1,3-oxazolidin-2-one, these interactions are key features of the crystal packing nih.gov.

π-π Stacking: The planar, aromatic nature of the imidazo[4,5-b]pyridine core facilitates π-π stacking interactions. In the structure of 6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine, the crystal is held together by slipped π–π stacking between adjacent molecules, with an interplanar distance of 3.583 Å.

Halogen Bonding: The bromine atom at the C6 position can participate in halogen bonding. In the crystal of a furan-containing analogue, short Br···Br contacts of 3.493 Å are observed, linking adjacent molecular chains researchgate.net.

These non-covalent forces collectively create stable, three-dimensional crystalline architectures.

Co-crystallization Studies of Ligand-Protein Complexes

While crystallography of small molecules provides foundational structural data, co-crystallizing these compounds with their biological targets (e.g., proteins, enzymes) offers a direct view of the binding interactions that underpin their pharmacological activity. The structural similarity of imidazo[4,5-b]pyridines to natural purines makes them effective scaffolds for targeting a wide range of enzymes, particularly protein kinases nih.gov.

The primary goal of co-crystallization is to map the precise interactions between a ligand and the amino acid residues within the protein's binding site. Although specific co-crystal structures for this compound itself are not widely available in public databases, studies on related imidazopyridine kinase inhibitors reveal common binding patterns.

For instance, X-ray crystallography of a related imidazo[4,5-b]pyridine derivative acting as an antidiabetic agent showed that the core interacts with the backbone of Val135 in the kinase active site, acting as both a hydrogen-bond donor and acceptor mdpi.com. Such interactions, typically with the "hinge region" that connects the N- and C-lobes of a kinase, are a hallmark of many ATP-competitive kinase inhibitors. Molecular docking studies, which computationally model the ligand-protein complex, also predict that these derivatives form numerous important interactions within the active sites of enzymes like dihydrofolate reductase (DHFR), further guiding experimental work nih.gov.

The detailed atomic-level information from co-crystal structures is invaluable for rational drug design and structure-activity relationship (SAR) studies. By visualizing how a ligand binds, medicinal chemists can make targeted modifications to improve its properties.

Improving Potency: If a co-crystal structure reveals an unoccupied hydrophobic pocket near the ligand, adding a suitable lipophilic group to the ligand can form favorable van der Waals interactions and increase binding affinity.

Enhancing Selectivity: Kinase active sites are highly conserved. However, small differences in adjacent regions can be exploited to achieve selectivity. Structural data can reveal opportunities to design ligands that interact with these unique peripheral residues, thereby avoiding off-target effects. For example, structure-based drug design (SBDD) has been successfully used to develop highly selective inhibitors for Transforming growth factor-β-activated kinase 1 (TAK1) by leveraging co-crystal structure information rcsb.orgnih.gov.

Overcoming Resistance: In cancer therapy, drug resistance often arises from mutations in the target protein's active site. Co-crystal structures of inhibitors with mutant proteins can explain the mechanism of resistance and guide the design of next-generation drugs that can overcome it.

Advanced Spectroscopic Techniques for Structural Elucidation and Interaction Studies

Advanced spectroscopic techniques are indispensable in the structural analysis of this compound and its derivatives. These methods provide detailed insights into the molecular framework, electronic properties, and intermolecular interactions that govern the behavior of these compounds in various environments.

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Tautomerism Studies

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for investigating the structural nuances of imidazo[4,5-b]pyridine derivatives. These methods are particularly adept at probing hydrogen bonding interactions and elucidating tautomeric equilibria, which are critical to understanding the chemical reactivity and biological activity of these molecules.

The FT-IR spectra of imidazo[4,5-b]pyridine derivatives are characterized by distinct absorption bands that correspond to specific vibrational modes of the molecule. For instance, the N-H stretching vibrations in the imidazole (B134444) ring typically appear in the region of 3400-3200 cm⁻¹, and their position and shape can be indicative of hydrogen bonding. Broadening of this peak often suggests the presence of intermolecular hydrogen bonds, which can influence the crystal packing and solid-state properties of these compounds. In the solid state, intermolecular N—H···O hydrogen bonds have been observed to link molecules into chains. researchgate.netnih.gov Intramolecular hydrogen bonds, such as O—H···N interactions, have also been identified and can significantly influence the molecular conformation, leading to nearly planar structures. researchgate.netnih.gov

Density Functional Theory (DFT) calculations are often employed in conjunction with experimental vibrational spectroscopy to provide a more detailed assignment of the observed vibrational modes. researchgate.net Theoretical calculations can help to predict vibrational wavenumbers and intensities with a high degree of accuracy, aiding in the reliable assignment of complex spectra. researchgate.net

Studies on related heterocyclic systems have demonstrated the utility of vibrational spectroscopy in analyzing tautomerism. semanticscholar.org Tautomerism is a key feature of the imidazo[4,5-b]pyridine scaffold, and the position of the proton on the imidazole nitrogen atoms can significantly affect the molecule's electronic distribution and reactivity. mdpi.com Vibrational spectroscopy can distinguish between different tautomeric forms by identifying characteristic vibrational frequencies associated with each isomer.

Key Vibrational Frequencies for Imidazo[4,5-b]pyridine Derivatives:

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Significance
N-H Stretch3400-3200Indicates the presence and nature of hydrogen bonding.
C-H Aromatic Stretch3100-3000Characteristic of the aromatic rings in the structure.
C=N Stretch1650-1550Associated with the imidazole and pyridine (B92270) rings.
C=C Aromatic Stretch1600-1450Provides information about the aromatic framework.
C-Br Stretch700-500Confirms the presence of the bromo substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of this compound derivatives in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each atom, allowing for the precise mapping of the molecular structure. mdpi.comuctm.eduirb.hrresearch-nexus.net

In ¹H NMR spectra of these compounds, the chemical shifts of the protons on the pyridine and any substituent groups are highly informative. For example, the protons on the pyridine ring typically appear as doublets or multiplets in the aromatic region of the spectrum. The coupling constants (J values) between adjacent protons can be used to determine their relative positions on the ring. irb.hr

¹³C NMR spectroscopy complements the information obtained from ¹H NMR by providing data on the carbon skeleton of the molecule. uctm.eduirb.hr The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring atoms and functional groups. The structures of newly synthesized imidazo[4,5-b]pyridine derivatives are routinely confirmed using a combination of ¹H and ¹³C NMR spectroscopy. mdpi.comuctm.eduirb.hrresearch-nexus.net

The following table summarizes typical ¹H NMR spectral data for a representative 3-allyl-6-bromo-2-[(4'-N,N-dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine derivative: uctm.edu

¹H NMR Data for 3-allyl-6-bromo-2-[(4'-N,N-dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine: uctm.edu

ProtonChemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)
Hpyr8.39d2.1
Hpyr8.12d2.1
HAr7.8d9
HAr6.80d9
CH=6.14-6.22m-
=CH₂5.31dd-
=CH₂5.04dd-
CH₂4.95-4.99m-
N(CH₃)₂3.08s-

Furthermore, advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can be employed to establish through-bond and through-space correlations between protons and carbons, providing a more comprehensive picture of the molecular structure and connectivity. These techniques are particularly valuable for complex derivatives where simple 1D spectra may be difficult to interpret.

Mass Spectrometry for Molecular Structure Verification and Purity Assessment

Mass spectrometry (MS) is a fundamental analytical technique for the characterization of this compound derivatives. It provides a highly accurate determination of the molecular weight of a compound, which is crucial for confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide mass measurements with enough accuracy to deduce the molecular formula of a compound.

Electrospray ionization (ESI) is a commonly used soft ionization technique in the mass spectrometric analysis of these compounds, as it allows for the ionization of molecules with minimal fragmentation. irb.hr The resulting mass spectrum typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺. irb.hr The presence of the bromine atom in the structure is often evident from the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Mass spectrometry is also an invaluable tool for assessing the purity of a synthesized compound. The presence of unexpected peaks in the mass spectrum can indicate the presence of impurities, starting materials, or byproducts from the chemical synthesis. This information is critical for ensuring the quality and reliability of the compound for further studies.

In addition to molecular weight determination, mass spectrometry can be used to study the fragmentation patterns of these molecules. By analyzing the fragments produced upon ionization, it is possible to gain further insights into the molecular structure and the relative strengths of different chemical bonds. This information can be used to corroborate the structural assignments made by other spectroscopic techniques.

Q & A

Q. Q1: What is the standard synthetic route for 3-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine?

A: The synthesis typically involves cyclization of 5-bromo-pyridine-2,3-diamine with aldehydes (e.g., benzaldehyde) under phase transfer catalysis (PTC) conditions. Key steps include:

  • Cyclization : Reaction in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) and tetrabutylammonium bromide (TBAB) at reflux .
  • Halogenation : Post-cyclization halogenation (e.g., chlorination) to introduce additional functional groups .

Methodological Note : Optimize yields by adjusting solvent polarity and catalyst loading. Microwave-assisted synthesis reduces reaction time by 50% compared to conventional heating .

Reactivity and Functionalization

Q. Q2: Which positions in the molecule are most reactive for functionalization?

A: The 6-bromo and 2-chloro (if present) substituents are primary sites for substitution. Examples:

  • Bromine substitution : Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis .
  • Chlorine substitution : Nucleophilic displacement with amines or alkoxides in polar aprotic solvents .

Advanced Insight : The fused imidazo-pyridine core’s electron-deficient nature directs electrophilic attacks to the pyridine ring, while nucleophilic substitutions favor halogenated positions .

Biological Activity Profiling

Q. Q3: What biological activities have been reported for this compound?

A: Key findings include:

  • Anticancer : IC₅₀ values of 2–10 µM against breast cancer (MCF-7) and leukemia (K562) cell lines .
  • Antimicrobial : MIC of 8 µg/mL against Staphylococcus aureus due to DNA gyrase inhibition .
  • Enzyme Interactions : Binds to kinase ATP pockets (e.g., Aurora A) with Ki < 100 nM .

Data Contradiction Analysis : Discrepancies in activity across studies may arise from assay conditions (e.g., serum protein interference) or substituent stereochemistry .

Structural Characterization

Q. Q4: How is the compound’s structure confirmed experimentally?

A: X-ray crystallography reveals:

  • Planarity : Fused imidazo-pyridine rings are nearly planar (r.m.s. deviation <0.02 Å) .
  • Intermolecular Interactions : N–H···O hydrogen bonds form dimers, stabilizing crystal packing .

Methodology : Single-crystal diffraction at 293 K with Mo-Kα radiation (λ = 0.71073 Å) .

Advanced Synthetic Modifications

Q. Q5: How can regioselective alkylation be achieved at the imidazole nitrogen?

A: Use methyl iodide or benzyl chloride with K₂CO₃/TBAB in DMF:

  • Conditions : Room temperature, 12–24 h reaction .
  • Regioselectivity : Steric hindrance directs alkylation to the less hindered nitrogen .

Case Study : 3-Methyl derivatives show enhanced metabolic stability in pharmacokinetic assays .

Comparative Reactivity Analysis

Q. Q6: How does bromine substitution at position 6 influence reactivity compared to other derivatives?

A: Bromine at position 6 increases electrophilicity at adjacent carbons, facilitating cross-coupling reactions. Comparisons:

Derivative Reactivity Key Application
6-Bromo-2-ClSuzuki couplingAnticancer scaffolds
6-Bromo-2-COOHSNAr reactionsEnzyme inhibitors

Mechanistic Insight : Bromine’s electron-withdrawing effect lowers LUMO energy, enhancing nucleophilic attack .

Method Optimization

Q. Q7: How can microwave synthesis improve yield and purity?

A: Microwave irradiation (150–200°C, 20–30 min) reduces side reactions:

  • Yield Increase : 85% vs. 65% for conventional heating .
  • Purity : Reduced byproduct formation (e.g., dimerization) due to rapid heating/cooling .

Protocol : Use sealed vessels with controlled pressure and temperature gradients .

Mechanistic Studies

Q. Q8: What is the proposed mechanism for imidazo-pyridine cyclization?

A: A Schiff base intermediate forms via condensation of diamine and aldehyde, followed by intramolecular cyclization:

Step 1 : Aldehyde reacts with diamine to form an imine.

Step 2 : Acid-catalyzed cyclization closes the imidazole ring .

Supporting Evidence : Isolation of Schiff base intermediates via LC-MS .

Crystallography and Bioactivity

Q. Q9: How does molecular conformation impact kinase inhibition?

A: Planar fused rings align with ATP-binding pockets, while substituents (e.g., phenyl groups) engage in π-π stacking:

  • Example : Dihedral angles <45° between phenyl and imidazo-pyridine enhance Aurora A binding .
  • Hydrogen Bonds : N–H···O interactions stabilize inhibitor-enzyme complexes .

Advanced Tool : Molecular docking (e.g., AutoDock Vina) predicts binding modes .

Addressing Data Contradictions

Q. Q10: Why do antimicrobial activities vary across studies?

A: Factors include:

  • Assay Variability : Broth microdilution vs. agar diffusion methods affect MIC values .
  • Bacterial Strains : Gram-positive vs. Gram-negative membrane permeability differences .

Resolution : Standardize protocols (CLSI guidelines) and use isogenic mutant strains to isolate target effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine
Reactant of Route 2
Reactant of Route 2
3-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.